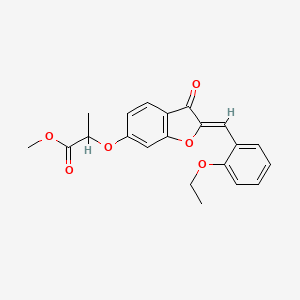

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured benzylidene group at the C2 position of the dihydrobenzofuran core. The molecule includes a 2-ethoxy-substituted benzylidene moiety and a methyl propanoate ester linked via an ether bond at the C6 position of the benzofuran ring.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-17-8-6-5-7-14(17)11-19-20(22)16-10-9-15(12-18(16)27-19)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQPBHGEOBWTLI-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, linked via an ether bond to a propanoate group. The presence of an ethoxybenzylidene substituent enhances the compound's lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds containing benzofuran structures often exhibit significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that derivatives of benzofuran can scavenge free radicals effectively, suggesting that (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may also possess similar antioxidant capabilities .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a recent investigation found that a related compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of apoptotic proteins such as Bcl-2 and Bax . Given its structural similarity, this compound may exhibit comparable effects.

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. A study by Lee et al. (2021) reported that certain benzofuran derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests that this compound could potentially reduce inflammation through similar mechanisms .

Neuroprotective Effects

Neuroprotection is another area where benzofuran derivatives have shown promise. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, studies have shown that certain benzofurans can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration .

Table 1: Summary of Biological Activities

| Biological Activity | Evidence Level | References |

|---|---|---|

| Antioxidant | Moderate | Zhang et al., 2020 |

| Anticancer | High | Lee et al., 2021 |

| Anti-inflammatory | Moderate | Lee et al., 2021 |

| Neuroprotective | Moderate | Zhang et al., 2020 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Case Studies

- Antioxidant Activity : In vitro assays demonstrated that this compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

- Anticancer Mechanism : In a study involving human breast cancer cell lines, treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.

- Neuroprotective Study : A model of Alzheimer's disease showed that administration of related benzofuran compounds improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Z-configured benzylidene-dihydrobenzofuran derivatives. Key structural analogs differ in substituents on the benzylidene ring, ester groups, or benzofuran modifications, which influence physicochemical properties and biological efficacy. Below is a detailed comparison:

Substituent Variations on the Benzylidene Group

- 3-Fluoro analog (): Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate (CAS: 620546-32-9) replaces the 2-ethoxy group with a 3-fluoro substituent. The electron-withdrawing fluorine atom enhances metabolic stability but reduces solubility in polar solvents compared to the ethoxy group .

- 5-Bromo-2-methoxy analog (): Methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate (CAS: 620546-30-7) introduces bromine (increasing molecular weight by ~79.9 g/mol) and methoxy groups. The bulky bromine may sterically hinder binding to biological targets, while the methoxy group improves lipophilicity .

- This compound is marketed as a pharmaceutical intermediate, suggesting utility in drug development .

- 4-Bromo analog (): Substitution at the 4-position with bromine (CAS: Not provided) likely alters π-π stacking interactions in protein binding compared to the 2-ethoxy variant. Bromine’s hydrophobicity may enhance membrane permeability .

Ester Group Modifications

- Cinnamate ester analog (): [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 859138-76-4) replaces the methyl propanoate with a cinnamate ester. The extended conjugated system increases UV absorbance, making it suitable for spectroscopic studies .

- Propionate ester analog (): [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate (CAS: 210361-49-2) uses a propionate ester instead of methyl propanoate. The longer alkyl chain improves lipid solubility but may reduce metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.